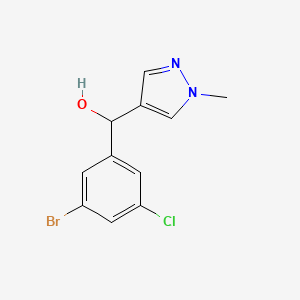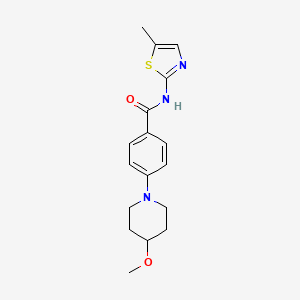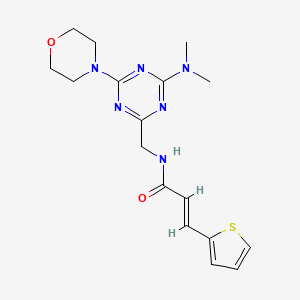
3-Pyridinecarboxylic acid, 6-cyano-1,2-dihydro-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Pyridinecarboxylic acid, 6-cyano-1,2-dihydro-2-oxo-” is a chemical compound with the molecular formula C7H4N2O3 . It is also known by other names such as “6-cyano-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid” and "2-Pyridone-5-carboxylic acid" .
Synthesis Analysis
The synthesis of this compound involves the reaction of the sodium enolate of the appropriate 3-substituted 3-oxopropionaldehyde with cyanoacetamide . The sodium enolates are synthesized from ethyl formate and the appropriate ketone and sodium or sodium hydride .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C6H5NO3/c8-5-2-1-4 (3-7-5)6 (9)10/h1-3H, (H,7,8) (H,9,10) .Physical And Chemical Properties Analysis
The molecular weight of “3-Pyridinecarboxylic acid, 6-cyano-1,2-dihydro-2-oxo-” is 139.1088 . Further physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Derivative Formation
Synthesis Methods : 3-Pyridinecarboxylic acid derivatives have been synthesized through various methods. For example, Sanchez (1990) and Sanchez et al. (1994) described efficient syntheses of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid and 6-formyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid, respectively, which involve high-efficiency sequences and result in significant quantities of the compounds (Sanchez, 1990); (Sanchez et al., 1994).
Derivative Formation : The ability to form derivatives of 3-pyridinecarboxylic acid is noted in various studies. For instance, Mosti et al. (1992, 1994) synthesized ethyl esters and carboxylic acids derivatives showing potential cardiotonic activities (Mosti et al., 1992); (Mosti et al., 1994).
Pharmaceutical and Biological Research
Cardiotonic Activity : Compounds derived from 3-pyridinecarboxylic acid have been tested for cardiotonic activities. Mosti et al. (1992, 1994) found certain ethyl esters and carboxylic acids derivatives to show positive inotropic activity, although to a lesser degree than milrinone, a known cardiotonic (Mosti et al., 1992); (Mosti et al., 1994).
Hypoglycemic Agents : Youngdale and Oglia (1985) discovered that certain derivatives of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid, especially with substituents at the 6-position, possess hypoglycemic properties, offering potential for diabetes treatment (Youngdale & Oglia, 1985).
Structure-Activity Relationships : Studies such as those by Kumar et al. (1992) have utilized electric-field and electrostatic potential mapping techniques to understand the structure-activity relationships of 3-pyridinecarboxylic acid derivatives, particularly focusing on their cardiotonic activities (Kumar et al., 1992).
Chemical and Material Science
Reactive Extraction : Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using different diluents, contributing to the understanding of its isolation for various industrial applications (Kumar & Babu, 2009).
Cycloaddition Reactions : Vandenberghe et al. (1996) studied the cycloaddition of 3-amino-5-chloro-2(1H)-pyrazinones with olefins, leading to 3-amino or 6-cyano-substituted 2-pyridinone systems, indicating the chemical versatility of these compounds (Vandenberghe et al., 1996).
Propriétés
IUPAC Name |
6-cyano-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-3-4-1-2-5(7(11)12)6(10)9-4/h1-2H,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQINTPBNSCVLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2420017.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2420020.png)

![1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2420022.png)

![3-[(Dimethylamino)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2420024.png)




![[4-(6-Piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2420033.png)
![2,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2420034.png)
![4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2420037.png)

